3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the reaction of 5-chloro-3,4-dihydroisoquinoline with quinoline under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran and a base like sodium carbonate to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share a similar quinoline core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
Chloroquine: Known for its antimalarial activity.
Mepacrine: Used as an antiprotozoal agent.
Camptothecin: A potent anticancer agent.
Properties
CAS No. |
919786-25-7 |
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Molecular Formula |
C18H13ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
3-(5-chloro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11H,8-9H2 |
InChI Key |
KPTIPMVNDJBHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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